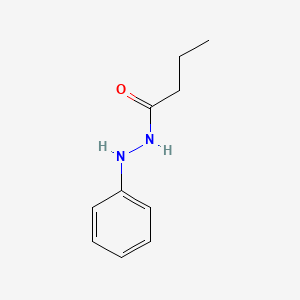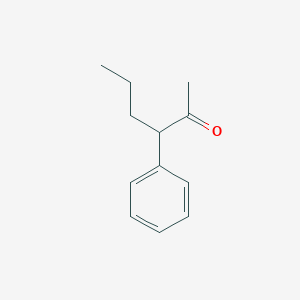
Cyclohexanone, 4-(dimethoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)cyclohexanone is an organic compound with the molecular formula C9H16O3 It is a derivative of cyclohexanone, where the ketone group is substituted with a dimethoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethoxymethyl)cyclohexanone typically involves the reaction of cyclohexanone with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to the dimethoxymethyl derivative.
Industrial Production Methods: In an industrial setting, the production of 4-(dimethoxymethyl)cyclohexanone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Dimethoxymethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it back to cyclohexanone or other reduced forms.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexanone or other reduced derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 4-(dimethoxymethyl)cyclohexanone involves its interaction with various molecular targets. The dimethoxymethyl group can undergo hydrolysis to release formaldehyde and methanol, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to form reactive intermediates that interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: The parent compound, which lacks the dimethoxymethyl group.
4-(Hydroxymethyl)cyclohexanone: A derivative with a hydroxymethyl group instead of dimethoxymethyl.
Cyclohexanol: The alcohol derivative of cyclohexanone.
Uniqueness: 4-(Dimethoxymethyl)cyclohexanone is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
64908-75-4 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
4-(dimethoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H16O3/c1-11-9(12-2)7-3-5-8(10)6-4-7/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
OWXJESCMOOXPTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1CCC(=O)CC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001985.png)
![5-phenyl-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001986.png)
![(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B12002013.png)


![1-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12002037.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002045.png)




![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12002073.png)
![2-(4-Methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002075.png)
